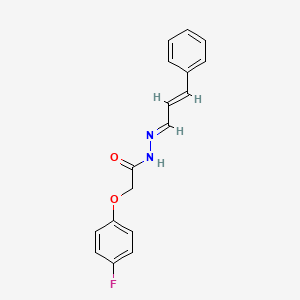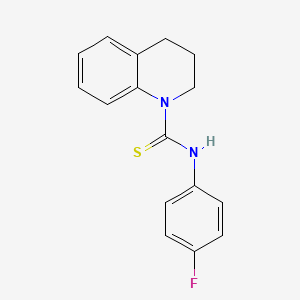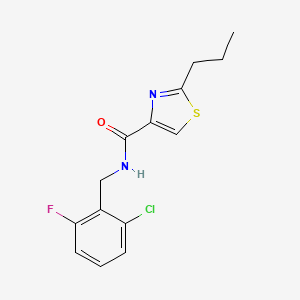
N,N-dimethyl-2-phenyl-4-quinolinecarboxamide
Vue d'ensemble
Description
N,N-Dimethyl-2-phenyl-4-quinolinecarboxamide is a quinoline derivative, a class of compounds known for their diverse pharmacological activities. This compound, like its related derivatives, has been studied for its potential application in medicinal chemistry, particularly for its interaction with peripheral benzodiazepine receptors and potential imaging applications in PET scans (Matarrese et al., 2001).
Synthesis Analysis
The synthesis of N,N-dimethyl-2-phenyl-4-quinolinecarboxamide and its derivatives often involves the N-methylation of desmethyl precursors. Such processes have been utilized in the synthesis of radioligands for noninvasive assessment of peripheral benzodiazepine type receptors in vivo with positron emission tomography (PET) (Matarrese et al., 2001).
Molecular Structure Analysis
The molecular structure of quinoline derivatives has been extensively studied through various spectroscopic methods (FT-IR, NMR) and quantum chemical studies, which help in understanding the electronic properties, molecular geometry, and the nature of chemical bonds within the molecule. These studies facilitate the design of compounds with desired physical and chemical properties (Fatma et al., 2015).
Chemical Reactions and Properties
Quinoline derivatives exhibit a variety of chemical reactions, including interactions with peripheral benzodiazepine receptors. The chemical reactivity of these compounds is influenced by their molecular structure, which can be modified to enhance their biological activity and selectivity (Matarrese et al., 2001).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in pharmaceutical formulations. These properties are determined by the molecular structure and can be studied using X-ray diffraction and other spectroscopic methods (Nam et al., 2006).
Chemical Properties Analysis
The chemical properties, including the reactivity, stability, and interactions with biological molecules, are key factors in the development of quinoline derivatives as therapeutic agents. Studies on the interaction of these compounds with DNA and their potential antitumor activity highlight the importance of understanding their chemical behavior (Atwell et al., 1989).
Applications De Recherche Scientifique
Antitumor Activity
Research has identified N,N-dimethyl-2-phenyl-4-quinolinecarboxamide derivatives as potent antitumor agents. One study explored phenyl-substituted derivatives of this compound, highlighting their activity against solid tumors through the mechanism of DNA intercalation. This research emphasizes the importance of the phenyl ring's orientation for effective DNA binding and intercalative antitumor activity. Some derivatives showed significant efficacy in leukemia and solid tumor models, with the 4'-aza derivative demonstrating superior performance, effecting approximately 50% cures in both models (Atwell, Baguley, & Denny, 1989).
DNA-Intercalating Agents
The structural and energetic aspects of phenylquinoline-8-carboxamide compounds, including N,N-dimethyl-2-phenyl-4-quinolinecarboxamide, have been studied for their ability to intercalate with DNA. Molecular modeling of these interactions provides insights into their biological properties, correlating structural features with cytotoxic activity. These compounds are evaluated for their potential in cancer therapy, focusing on their interactions with DNA to inhibit tumor growth (McKenna, Beveridge, Jenkins, Neidle, & Denny, 1989).
Propriétés
IUPAC Name |
N,N-dimethyl-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-20(2)18(21)15-12-17(13-8-4-3-5-9-13)19-16-11-7-6-10-14(15)16/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWYYEPFKKHVDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(6-quinoxalinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542050.png)


![ethyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5542063.png)

![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542068.png)
![4-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5542071.png)
![4-benzyl-5-butyl-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5542091.png)

![2-{[5-(2-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5542106.png)

![5,7-dimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5542117.png)